molecular formula C12H14N2 B7882655 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Cat. No. B7882655
M. Wt: 186.25 g/mol
InChI Key: LSHHYKYAEHDOGB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole is a useful research compound. Its molecular formula is C12H14N2 and its molecular weight is 186.25 g/mol. The purity is usually 95%.
BenchChem offers high-quality 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

  • Calcium-Antagonist Activity : Some hydrogenated derivatives of 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have shown broad pharmacological activities, including calcium-antagonist behavior. This makes them relevant in the context of neuroprotective and other medicinal applications (Ivanov, Afanas'ev, & Bachurin, 2001).

  • Receptor Activity : A series of new 2-substituted 8-methyl derivatives of 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indoles were synthesized and studied for their activity on various therapeutic targets. One compound, in particular, showed high activity as an antagonist of several adrenergic and serotonin receptors, indicating potential for use in treatments targeting these receptors (Ivachtchenko et al., 2013).

  • Broad Spectrum of Pharmacological Activity : These compounds have been shown to exhibit a wide range of pharmacological activities, making them of interest in medicinal chemistry for the development of various therapeutic agents (Ivashchenko et al., 2010).

  • Antitumor Activity : Certain derivatives of 5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole have demonstrated significant antitumor activity. The introduction of specific substituents can enhance this activity, making these derivatives promising candidates for cancer therapy (Feng et al., 2018).

  • DNA Modification : The compound 3-Amino-1-methyl-5H-pyrido[4,3-b]indole, a derivative, was studied for its mutagenic and carcinogenic potential. The active metabolite of this compound was shown to bind covalently to DNA, contributing to our understanding of its mutagenic properties (Hashimoto, Shudo, & Okamoto, 1984).

properties

IUPAC Name

5-methyl-1,2,3,4-tetrahydropyrido[4,3-b]indole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H14N2/c1-14-11-5-3-2-4-9(11)10-8-13-7-6-12(10)14/h2-5,13H,6-8H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LSHHYKYAEHDOGB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C2=C(CNCC2)C3=CC=CC=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

186.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Methyl-2,3,4,5-tetrahydro-1H-pyrido[4,3-b]indole

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.